molecular formula C10H16N2O B2570688 3-Cycloheptyl-1,2-oxazol-5-amine CAS No. 1250939-32-2

3-Cycloheptyl-1,2-oxazol-5-amine

Cat. No.: B2570688
CAS No.: 1250939-32-2
M. Wt: 180.251
InChI Key: KCQJUQHGTOJTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cycloheptyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C10H16N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a cycloheptyl group attached to the oxazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-1,2-oxazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the van Leusen oxazole synthesis is a widely used method for preparing oxazole derivatives. This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the cycloheptyl group.

    Substitution: Substitution reactions can introduce different functional groups into the oxazole ring or the cycloheptyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the oxazole ring or the cycloheptyl group.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes. The cycloheptyl group may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cycloheptyl-1,2-oxazol-5-amine include other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its cycloheptyl group, which may impart distinct chemical and biological properties compared to other oxazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-cycloheptyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJUQHGTOJTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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